Ethyl 2-(2-chloro-3-methylpyridin-4-YL)acetate
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Description
Ethyl 2-(2-chloro-3-methylpyridin-4-YL)acetate is a useful research chemical . It has a molecular weight of 213.66 and a molecular formula of C10H12ClNO2 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a chlorine atom and a methyl group attached to it . The compound also contains an ethyl acetate group . The Canonical SMILES representation of the molecule is CCOC(=O)CC1=C(C(=NC=C1)Cl)C
.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 213.66 . The compound is covalently bonded and has a complexity of 199 . It has a heavy atom count of 14, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 0 . The compound has a rotatable bond count of 4 and a topological polar surface area of 39.2 . The XLogP3 of the compound is 2.3 .
Scientific Research Applications
Synthesis of Potential Anticancer Agents
Research has explored the synthesis of compounds derived from Ethyl 2-(2-chloro-3-methylpyridin-4-yl)acetate, focusing on their potential as anticancer agents. One study details the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, examining their effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia, highlighting their potential in cancer treatment (Temple et al., 1983).
Corrosion Inhibitors
Another application is in the development of corrosion inhibitors. A theoretical study using DFT method investigated quinoxalines compounds, including Ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, as corrosion inhibitors for copper in nitric acid media. The relationship between the molecular structure and inhibition efficiency was explored, suggesting applications in protecting metals from corrosion (Zarrouk et al., 2014).
Optical Materials
Derivatives of Ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate have been synthesized and studied for their solid-state fluorescence, with applications in optical materials. The emission maxima of these compounds in solid state and solution were characterized, indicating potential uses in fluorescent materials and light-emitting devices (Chunikhin & Ershov, 2021).
Copolymerization Studies
This compound's derivatives have also been investigated in copolymerization studies. Research on the copolymerizability of vinylpyridines with various monomers provided insights into the polymer chemistry field, showcasing the versatility of pyridine derivatives in synthesizing new polymeric materials (Tamikado, 1960).
properties
IUPAC Name |
ethyl 2-(2-chloro-3-methylpyridin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-9(13)6-8-4-5-12-10(11)7(8)2/h4-5H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWTZOKIHZDDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=NC=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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